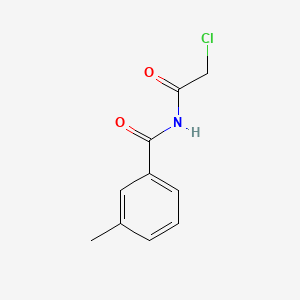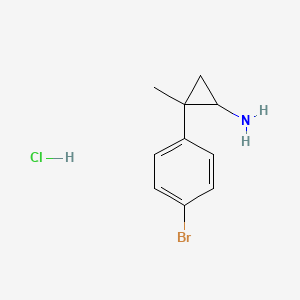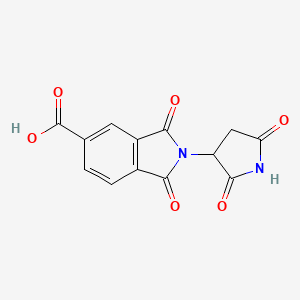![molecular formula C9H17ClF2N2O2 B13460686 rac-tert-butylN-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamatehydrochloride,cis](/img/structure/B13460686.png)
rac-tert-butylN-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamatehydrochloride,cis
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-tert-butyl N-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamate hydrochloride: is a synthetic compound with potential applications in various fields of scientific research. It is characterized by the presence of a cyclopropyl ring substituted with aminomethyl and difluoromethyl groups, making it a unique and interesting molecule for study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamate hydrochloride typically involves the following steps:
Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.
Introduction of the difluoromethyl group: This step involves the use of difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.
Carbamate formation: The final step involves the reaction of the aminomethyl-difluorocyclopropyl intermediate with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the carbamate group to an amine, or reduce any imine intermediates formed during oxidation.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of novel compounds: The unique structure of rac-tert-butyl N-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamate hydrochloride makes it a valuable intermediate in the synthesis of other complex molecules.
Biology
Enzyme inhibition studies: The compound can be used to study the inhibition of enzymes that interact with carbamate or cyclopropyl groups.
Medicine
Drug development: Its unique structure may provide insights into the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material science: The compound’s stability and reactivity make it a potential candidate for the development of new materials with specific properties.
作用机制
The mechanism of action of rac-tert-butyl N-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The difluoromethyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
相似化合物的比较
Similar Compounds
tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopropyl]carbamate hydrochloride: Lacks the difluoromethyl group, which may affect its reactivity and binding properties.
tert-butyl N-[(1R,3S)-3-(aminomethyl)-2,2-dichlorocyclopropyl]carbamate hydrochloride: Contains chlorine atoms instead of fluorine, which can lead to different chemical and biological properties.
Uniqueness
The presence of the difluoromethyl group in rac-tert-butyl N-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamate hydrochloride imparts unique chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
属性
分子式 |
C9H17ClF2N2O2 |
|---|---|
分子量 |
258.69 g/mol |
IUPAC 名称 |
tert-butyl N-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamate;hydrochloride |
InChI |
InChI=1S/C9H16F2N2O2.ClH/c1-8(2,3)15-7(14)13-6-5(4-12)9(6,10)11;/h5-6H,4,12H2,1-3H3,(H,13,14);1H/t5-,6+;/m0./s1 |
InChI 键 |
FOVRVSFRVAGCNS-RIHPBJNCSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@@H](C1(F)F)CN.Cl |
规范 SMILES |
CC(C)(C)OC(=O)NC1C(C1(F)F)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine hydrochloride](/img/structure/B13460613.png)

![1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione](/img/structure/B13460630.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B13460636.png)
![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride](/img/structure/B13460646.png)
![bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13460651.png)

![3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13460658.png)



![potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13460684.png)
![6-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13460689.png)

